1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone
Overview
Description
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic compound with the molecular formula C24H24O3. This compound is characterized by the presence of two benzyloxy groups and an isopropyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)acetic acid.
Reduction: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can engage in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(2,4-Bis(benzyloxy)phenyl)ethanone
- 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Comparison: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQJELUJMDJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647249 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-18-2 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.